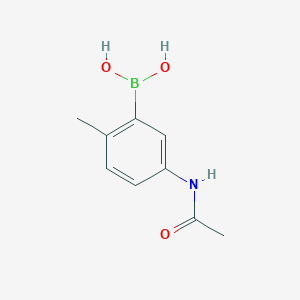

(5-Acétamido-2-méthylphényl)acide boronique

Vue d'ensemble

Description

5-Acetamido-2-methylphenylboronic acid: is a boronic acid derivative with the molecular formula C9H12BNO3 and a molecular weight of 193.01 g/mol . This compound is primarily used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions .

Applications De Recherche Scientifique

Synthetic Applications

2.1. Suzuki-Miyaura Cross-Coupling Reactions

One of the primary applications of 5-acetamido-2-methylphenylboronic acid is in the Suzuki-Miyaura cross-coupling reaction . This reaction facilitates the formation of carbon-carbon bonds between aryl or vinyl halides and boronic acids, enabling the synthesis of biaryl compounds, which are significant in pharmaceuticals and agrochemicals .

Table 1: Comparison of Boronic Acids in Suzuki-Miyaura Reactions

| Boronic Acid | Yield (%) | Reaction Conditions |

|---|---|---|

| 5-Acetamido-2-methylphenylboronic acid | High | Pd catalyst, base at room temperature |

| Phenylboronic acid | Moderate | Higher temperatures required |

| 4-Fluorophenylboronic acid | High | Pd catalyst, base in ethanol |

Pharmaceutical Applications

3.1. Anti-inflammatory and Analgesic Properties

Recent studies have indicated that derivatives of 5-acetamido-2-methylphenylboronic acid exhibit significant anti-inflammatory and analgesic activities . In particular, research has demonstrated that modifications to the acetamido group can enhance binding affinity to cyclooxygenase-2 (COX-2) receptors, which are critical targets for non-steroidal anti-inflammatory drugs (NSAIDs) .

3.2. Case Studies and Research Findings

A notable study evaluated the pharmacokinetic properties and analgesic effects of various derivatives of this compound. The results indicated that certain derivatives showed improved bioavailability and reduced side effects compared to traditional NSAIDs like acetaminophen . The anti-nociceptive activity was assessed using animal models, showing promising results for pain management therapies.

Mechanistic Insights

4.1. Molecular Docking Studies

Molecular docking studies have been employed to predict the interaction between 5-acetamido-2-methylphenylboronic acid derivatives and COX-2 receptors. These studies revealed that specific modifications could enhance binding affinity, suggesting potential pathways for developing new analgesics with fewer side effects .

Table 2: Docking Scores for Various Derivatives

| Compound | Binding Affinity (kcal/mol) | Potential Use |

|---|---|---|

| 5-Acetamido-2-methylphenylboronic acid | -9.5 | NSAID development |

| Benzyl derivative | -10.0 | Enhanced analgesic properties |

| Ethyl derivative | -8.7 | Moderate anti-inflammatory activity |

Mécanisme D'action

Target of Action

(5-Acetamido-2-methylphenyl)boronic acid is primarily used as a building block in organic synthesis . It is often used in the Suzuki–Miyaura coupling reaction, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .

Mode of Action

In the Suzuki–Miyaura coupling reaction, the compound interacts with its targets through a process known as transmetalation . This process involves the transfer of formally nucleophilic organic groups from boron to palladium .

Biochemical Pathways

The Suzuki–Miyaura coupling reaction is a key biochemical pathway affected by (5-Acetamido-2-methylphenyl)boronic acid . This reaction allows for the formation of carbon–carbon bonds, which are fundamental in organic chemistry and biochemistry .

Pharmacokinetics

It’s known that the compound has a molecular weight of 19301 , which could influence its bioavailability.

Result of Action

The primary result of the action of (5-Acetamido-2-methylphenyl)boronic acid is the formation of new carbon–carbon bonds via the Suzuki–Miyaura coupling reaction . This enables the synthesis of a wide range of organic compounds .

Action Environment

The action of (5-Acetamido-2-methylphenyl)boronic acid can be influenced by various environmental factors. Boronic esters, such as (5-acetamido-2-methylphenyl)boronic acid, are generally more stable . This increased stability allows for their use in a wider range of environments .

Analyse Biochimique

Biochemical Properties

They can form reversible covalent bonds with proteins, particularly with serine and threonine residues . This property makes them valuable tools in the study of enzyme mechanisms and in the design of enzyme inhibitors .

Cellular Effects

The specific cellular effects of (5-Acetamido-2-methylphenyl)boronic acid are not well-studied. Boronic acids are known to influence cell function in various ways. For example, they can inhibit enzymes, alter cell signaling pathways, and affect gene expression .

Molecular Mechanism

The molecular mechanism of action of (5-Acetamido-2-methylphenyl)boronic acid is not well-understood. Boronic acids are known to exert their effects at the molecular level through various mechanisms. They can bind to biomolecules, inhibit or activate enzymes, and cause changes in gene expression .

Temporal Effects in Laboratory Settings

Boronic acids are generally stable and do not degrade over time .

Metabolic Pathways

The specific metabolic pathways that (5-Acetamido-2-methylphenyl)boronic acid is involved in are not well-documented. Boronic acids are known to participate in various metabolic processes. They can interact with enzymes and cofactors, and they can affect metabolic flux and metabolite levels .

Transport and Distribution

Boronic acids are known to interact with various transporters and binding proteins .

Subcellular Localization

Boronic acids can be directed to specific compartments or organelles based on their chemical properties .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The preparation of 5-Acetamido-2-methylphenylboronic acid typically involves the borylation of an appropriate aromatic precursor. One common method is the Miyaura borylation, which involves the reaction of an aryl halide with bis(pinacolato)diboron in the presence of a palladium catalyst and a base . The reaction conditions are generally mild, and the process is highly efficient.

Industrial Production Methods: Industrial production of 5-Acetamido-2-methylphenylboronic acid follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products .

Analyse Des Réactions Chimiques

Types of Reactions: 5-Acetamido-2-methylphenylboronic acid undergoes various types of chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form phenols.

Reduction: The compound can be reduced under specific conditions to yield corresponding amines.

Substitution: The boronic acid group can participate in substitution reactions, particularly in Suzuki-Miyaura coupling reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Palladium catalysts and bases like potassium carbonate are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed:

Oxidation: Phenols

Reduction: Amines

Substitution: Biaryl compounds

Comparaison Avec Des Composés Similaires

- 4-Methoxy-2-methylphenylboronic acid

- 3-Formylphenylboronic acid

- 4-Formylphenylboronic acid

Comparison: 5-Acetamido-2-methylphenylboronic acid is unique due to its acetamido group, which enhances its reactivity and specificity in certain chemical reactions. Compared to other boronic acids, it offers distinct advantages in terms of stability and ease of handling .

Activité Biologique

5-Acetamido-2-methylphenylboronic acid (C9H12BNO3) is a boronic acid derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological interactions, mechanisms of action, and implications for therapeutic applications.

Chemical Structure and Properties

5-Acetamido-2-methylphenylboronic acid features a boronic acid functional group, which is known for its ability to interact with diols and other biological molecules. The compound's molecular weight is approximately 193.0 g/mol, and it is characterized by the presence of an acetamido group that may enhance its biological activity by influencing its binding properties with target biomolecules.

The mechanism of action for 5-Acetamido-2-methylphenylboronic acid primarily involves its ability to form reversible covalent bonds with diol-containing biomolecules. This property allows the compound to potentially inhibit or modulate various biochemical pathways, particularly those involving glycoproteins and nucleic acids .

Interaction with Biological Targets

- Binding Affinity : Studies using techniques such as surface plasmon resonance have shown that boronic acids can bind selectively to diols, which are prevalent in carbohydrates and nucleic acids. This binding can alter the function of target proteins, potentially leading to therapeutic effects.

- Covalent Interactions : The boron atom in the compound can form coordinate covalent interactions with nucleophilic sites in proteins, which may enhance its efficacy as an inhibitor of specific enzymes or receptors .

Anticancer Properties

Preliminary studies suggest that 5-Acetamido-2-methylphenylboronic acid may exhibit anticancer activity by interfering with critical signaling pathways involved in cancer cell proliferation. For instance, research on similar boronic acid compounds has indicated their potential to inhibit the activity of androgen receptors in prostate cancer cells, leading to reduced tumor growth .

Case Study: Prostate Cancer Inhibition

In vitro studies have demonstrated that certain boronic acids can inhibit the growth of androgen-dependent prostate cancer cell lines (e.g., LAPC-4) by targeting the androgen receptor pathway. These findings highlight the potential of 5-Acetamido-2-methylphenylboronic acid in developing new anticancer therapies .

Comparative Analysis with Similar Compounds

To better understand the unique properties of 5-Acetamido-2-methylphenylboronic acid, it is useful to compare it with other structurally similar compounds:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 4-Acetamidophenylboronic Acid | Similar acetamido group; different substitution pattern | Potentially different biological activity profile |

| 3-Methylphenylboronic Acid | Lacks acetamido group; only methyl substitution | Simpler structure; used in similar synthetic routes |

| Phenylboronic Acid | Basic structure without additional functional groups | Widely used in various coupling reactions |

The unique substitution pattern of 5-Acetamido-2-methylphenylboronic acid may confer distinct reactivity and biological properties compared to these similar compounds.

Applications in Medicinal Chemistry

The versatility of 5-Acetamido-2-methylphenylboronic acid extends beyond anticancer applications. Its ability to modulate enzyme activity makes it a candidate for various therapeutic areas, including:

Propriétés

IUPAC Name |

(5-acetamido-2-methylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BNO3/c1-6-3-4-8(11-7(2)12)5-9(6)10(13)14/h3-5,13-14H,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJBSHDWYEWWMNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1)NC(=O)C)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30441028 | |

| Record name | 5-Acetamido-2-methylphenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30441028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1060661-55-3 | |

| Record name | 5-Acetamido-2-methylphenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30441028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.